molecular formula C6H8F2N4O B1489195 2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one CAS No. 2097978-93-1

2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one

Cat. No.: B1489195
CAS No.: 2097978-93-1
M. Wt: 190.15 g/mol
InChI Key: WUWUBTWCGSXUFU-UHFFFAOYSA-N
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Description

2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes an azido group and a 3,3-difluoropyrrolidin-1-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one typically involves the reaction of 3,3-difluoropyrrolidin-1-ylmethanone with an azide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions can be performed using hydrogen gas or metal hydrides.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, plays a crucial role in its biological activity, potentially interfering with enzymatic processes or binding to receptors.

Comparison with Similar Compounds

When compared to similar compounds, 2-Azido-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one stands out due to its unique structural features. Similar compounds include:

  • 3,3-Difluoropyrrolidin-1-ylmethanone: Lacks the azido group.

  • Azidoethan-1-one: Lacks the difluoropyrrolidin-1-yl moiety.

These differences contribute to the distinct chemical and biological properties of this compound, making it a valuable compound in various applications.

Properties

IUPAC Name

2-azido-1-(3,3-difluoropyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4O/c7-6(8)1-2-12(4-6)5(13)3-10-11-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWUBTWCGSXUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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